methyl 4,5-dimethoxy-2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate
Description
Methyl 4,5-dimethoxy-2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate is a benzoate ester derivative characterized by:
- Substituents: Two methoxy groups at the 4 and 5 positions of the benzene ring.
- Functional groups: A urea moiety at the 2-position, formed via a carbonyl linkage to a 4-methoxyaniline group.
This compound’s structure suggests applications in medicinal chemistry (e.g., enzyme inhibition) or agrochemicals (e.g., herbicidal activity via urea-based interactions) .
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-methoxyphenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-23-12-7-5-11(6-8-12)19-18(22)20-14-10-16(25-3)15(24-2)9-13(14)17(21)26-4/h5-10H,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOQBLCSMHQVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 4-methoxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 4,5-dimethoxy-2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate with structurally related compounds, emphasizing substituent effects and functional group variations:
Key Observations:
Functional Group Impact: Urea vs. Amide/Sulfonylurea: The target compound’s urea group (N–C(=O)–N) offers two hydrogen-bond donors, unlike amides (one donor) or sulfonylureas (one donor + sulfonyl acceptor). This may enhance binding to biological targets like enzymes or receptors .
Biological Activity: Herbicidal Potential: Metsulfuron-methyl’s sulfonylurea structure shares a urea-like motif with the target compound, suggesting possible herbicidal applications, though activity would depend on substituent compatibility with plant enzyme targets . Medicinal Chemistry: Compounds with morpholine (e.g., ) or benzofuran (e.g., ) substituents demonstrate improved pharmacokinetic profiles, which the target compound may lack due to its simpler aromatic groups.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-methoxyphenyl isocyanate with methyl 2-amino-4,5-dimethoxybenzoate, a route analogous to sulfonylurea herbicide production .
Biological Activity
Methyl 4,5-dimethoxy-2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate, with the CAS number 376379-36-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C18H20N2O6
- Molecular Weight : 360.36 g/mol
- SMILES Notation : COc1ccc(cc1)NC(=O)Nc1cc(OC)c(cc1C(=O)OC)OC
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate benzoic acid derivatives with amines. This involves the formation of amide bonds and subsequent methylation steps to yield the final product. The detailed synthetic pathway has been documented in various studies, highlighting the importance of optimizing reaction conditions for yield and purity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 8 |
| Escherichia coli | 10 | 10 |
| Pseudomonas aeruginosa | 11 | 9 |
The results demonstrate that the compound has comparable activity to conventional antibiotics, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity. The compound was evaluated using the MTT assay against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 20 |
This selective cytotoxicity suggests potential for use in targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves modulation of key cellular pathways. It has been shown to inhibit specific enzymes related to cell proliferation and survival, such as tyrosinase and dopachrome tautomerase. Inhibition of these enzymes can lead to decreased melanin production in melanocytes, indicating potential applications in skin depigmentation therapies .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of pathogenic bacteria in vitro, with a strong correlation between structure and activity observed. The study emphasized the importance of the methoxy groups in enhancing antimicrobial potency .
- Cytotoxicity Assessment : Another research effort highlighted its cytotoxic effects on various cancer cell lines, suggesting that structural modifications could further enhance its efficacy against specific tumor types .
- Enzymatic Activity Modulation : Studies have shown that this compound significantly affects enzyme activity related to melanin synthesis, providing insights into its potential use in cosmetic applications for skin lightening .
Q & A
Q. How to address discrepancies between experimental and theoretical IR spectra?
- Methodological Answer : Discrepancies often arise from anharmonicity or solvent interactions not modeled in DFT. Compare experimental spectra with gas-phase DFT calculations (B3LYP/6-311+G**). Use scaled frequencies (scaling factor ~0.96–0.98) and include solvent corrections (e.g., PCM model) for alignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
